molecular formula C17H12FNO3 B11832667 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde CAS No. 651030-66-9

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

Cat. No.: B11832667
CAS No.: 651030-66-9
M. Wt: 297.28 g/mol
InChI Key: GHUUWAXAWJALTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with 5-hydroxy-1-methoxyisoquinoline under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

651030-66-9

Molecular Formula

C17H12FNO3

Molecular Weight

297.28 g/mol

IUPAC Name

2-fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde

InChI

InChI=1S/C17H12FNO3/c1-22-17-12-3-2-4-15(21)16(12)13(8-19-17)10-5-6-14(18)11(7-10)9-20/h2-9,21H,1H3

InChI Key

GHUUWAXAWJALTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=C(C=C3)F)C=O

Origin of Product

United States

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